3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 92286-62-9
VCID: VC3037093
InChI: InChI=1S/C11H9NO4/c1-6-9(11(14)15)10(12-16-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15)
SMILES: CC1=C(C(=NO1)C2=CC=C(C=C2)O)C(=O)O
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

CAS No.: 92286-62-9

Cat. No.: VC3037093

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid - 92286-62-9

Specification

CAS No. 92286-62-9
Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
IUPAC Name 3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H9NO4/c1-6-9(11(14)15)10(12-16-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15)
Standard InChI Key BTTLFVOOKINLNL-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)O)C(=O)O
Canonical SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)O)C(=O)O

Introduction

Chemical Structure and Properties

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid belongs to the isoxazole class of heterocyclic compounds. It features a hydroxyphenyl group at position 3, a methyl group at position 5, and a carboxylic acid functional group at position 4 of the isoxazole ring.

Structural Information

PropertyValue
IUPAC Name3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
CAS Number92286-62-9
Molecular FormulaC₁₁H₉NO₄
Molecular Weight219.19 g/mol
InChIInChI=1S/C11H9NO4/c1-6-9(11(14)15)10(12-16-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15)
InChI KeyBTTLFVOOKINLNL-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)O)C(=O)O

The compound features a five-membered isoxazole ring containing adjacent oxygen and nitrogen atoms, which is connected to a para-hydroxyphenyl group at position 3 . The hydroxyl group on the phenyl ring contributes to the compound's ability to form hydrogen bonds, while the carboxylic acid group provides acidic properties and additional hydrogen bonding capability .

Physical Properties

PropertyValue
AppearanceWhite to off-white solid
Density1.4±0.1 g/cm³
Boiling Point445.3±45.0 °C at 760 mmHg
Flash Point223.1±28.7 °C
LogP2.05380

The compound exhibits moderate lipophilicity as indicated by its LogP value, suggesting a balance between aqueous solubility and membrane permeability, which are important factors for drug-like properties .

Synthesis Methods

Several synthetic routes have been reported for the preparation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid and structurally related isoxazole derivatives.

Cyclization of Oximes

A common method for synthesizing this compound involves the reaction of appropriate oximes with ethyl acetoacetate to form the isoxazole ring. The experimental procedure typically follows these steps:

  • Formation of an aldoxime from the corresponding aldehyde

  • Cyclization reaction with ethyl acetoacetate

  • Hydrolysis of the ester group to obtain the carboxylic acid

For instance, a related compound can be synthesized as follows:

"A mixture of 4-methoxybenzaldehyde oxime (1 g, 0.0066 mmol), ethyl acetoacetate (1.7219 g, 0.0132 mmol), and chloramine-T trihydrate (1.8591 g, 0.0066 mmol) was warmed on a water bath for 3 h. After the reaction, it was cooled to room temperature. The sodium chloride formed in the reaction mixture was filtered off and washed with ethanol. The combined filtrate and washings were evaporated in vacuum. The residual part was extracted into ether (25 ml), washed successively with water (25 ml), 10% sodium hydroxide (25 ml) and saturated brine solution (10 ml). The organic layer was dried over anhydrous sodium sulfate. Evaporation of the solvent yielded the white solid. The isoxazole ester thus formed was refluxed with 10% NaOH for 4 hr. After the reaction, the reaction mass was acidified with dil. HCl to get title compound."

In the case of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid, 4-hydroxybenzaldehyde would be used instead of 4-methoxybenzaldehyde.

Alternative Synthetic Route

Another approach involves the use of hydroxylamine sulfate for cyclization, which has been reported to produce fewer isomeric impurities compared to hydroxylamine hydrochloride:

  • Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester

  • Cyclization with hydroxylamine sulfate in the presence of sodium acetate

  • Hydrolysis of the ester to form the carboxylic acid

This method is advantageous as it results in higher purity of the final product with fewer isomeric impurities, which can be challenging to separate due to their structural similarity to the target compound .

Biological Activities

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid and related isoxazole derivatives exhibit various biological activities that make them valuable in medicinal chemistry research.

Antioxidant Properties

Studies have demonstrated that this compound possesses significant antioxidant properties, with the ability to scavenge free radicals and reduce oxidative stress in cells. Research indicates a dose-dependent increase in antioxidant enzyme activity upon treatment with this compound.

Anti-inflammatory Effects

The compound has shown notable anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory pathways. Isoxazole derivatives similar to this compound have demonstrated inhibitory effects on pro-inflammatory cytokine production.

Antimicrobial Activity

Isoxazole derivatives, including compounds structurally similar to 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid, have been studied for their potential antimicrobial properties. Research suggests that these compounds may be effective against various bacterial strains, making them interesting candidates for development as antimicrobial agents .

Pharmacological Mechanisms

Structure-Activity Relationships

The biological activity of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid can be attributed to its unique structural features:

  • The hydroxyphenyl group contributes to antioxidant properties through its ability to donate hydrogen atoms

  • The isoxazole ring provides a rigid scaffold that can interact with specific protein binding sites

  • The carboxylic acid group enables hydrogen bonding and ionic interactions with target proteins

These structural elements collectively contribute to the compound's biological profile and potential therapeutic applications.

Research Applications

Medicinal Chemistry

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid serves as an important scaffold in medicinal chemistry research. The isoxazole core is found in various pharmaceuticals, and the addition of the hydroxyphenyl and carboxylic acid groups provides opportunities for further structural modifications to optimize biological activity .

Building Block in Organic Synthesis

This compound can serve as a versatile building block for synthesizing more complex molecules. The carboxylic acid group allows for various transformations, including:

  • Esterification to form various esters

  • Amidation to form amide derivatives

  • Reduction to form alcohols

  • Coupling reactions to form larger molecular structures

Agricultural Applications

Isoxazole derivatives have been studied for potential agricultural applications, including:

  • Herbicidal activity

  • Soil fungicidal properties

  • Plant growth regulation

These applications highlight the versatility of isoxazole compounds beyond their medicinal uses .

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid, it is useful to compare it with structurally related compounds.

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceNotable Properties
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic AcidC₁₁H₉NO₄219.19Reference compoundAntioxidant, anti-inflammatory
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acidC₁₂H₁₁NO₄233.22Methoxy instead of hydroxyl groupEnhanced lipophilicity, different hydrogen bonding pattern
3-(3-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acidC₁₁H₉NO₄219.19Hydroxyl at meta positionDifferent binding orientation to potential targets
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidC₁₁H₈ClNO₃237.64Chloro instead of hydroxyl groupIncreased lipophilicity, potential antimicrobial activity
5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acidC₁₂H₁₁NO₄233.22Reversed positions of methyl and aryl groupsDifferent three-dimensional orientation

This comparative analysis highlights how subtle structural modifications can influence the physicochemical properties and potentially the biological activities of these compounds, providing valuable insights for structure-activity relationship studies.

Current Research and Future Directions

Recent Developments

Recent research has focused on exploring the potential applications of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid and related compounds in various therapeutic areas. Studies have investigated their antioxidant, anti-inflammatory, and antimicrobial properties, with promising results that warrant further investigation.

Future Research Opportunities

Several promising research directions for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid include:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Investigation of specific molecular targets and binding mechanisms

  • Development of novel derivatives with enhanced pharmacological properties

  • Exploration of potential applications in neurodegenerative diseases, where antioxidant properties could be beneficial

  • Evaluation of synergistic effects with established therapeutic agents

Challenges in Research and Development

Despite its promising properties, several challenges remain in the research and development of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid:

  • Limited solubility in aqueous media, which may affect bioavailability

  • Potential for metabolism of the hydroxyl group, affecting in vivo stability

  • Need for more comprehensive toxicological studies

  • Development of efficient and scalable synthetic methods

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator